molecular formula C19H19ClN6S B11035753 1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea

1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea

Cat. No.: B11035753
M. Wt: 398.9 g/mol
InChI Key: WZLZOMIKFKIWHV-UHFFFAOYSA-N
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Description

2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with multiple functional groups, including a chloro-methyl aniline moiety and a carbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE typically involves multiple steps, starting with the preparation of 3-chloro-2-methylaniline. This intermediate is synthesized by the chlorination of o-toluidine, followed by nitration and reduction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H19ClN6S

Molecular Weight

398.9 g/mol

IUPAC Name

(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-(3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C19H19ClN6S/c1-10-7-8-16-13(9-10)12(3)22-18(23-16)25-17(21)26-19(27)24-15-6-4-5-14(20)11(15)2/h4-9H,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

WZLZOMIKFKIWHV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=C(C(=CC=C3)Cl)C)/N)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=C(C(=CC=C3)Cl)C)N)C

Origin of Product

United States

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